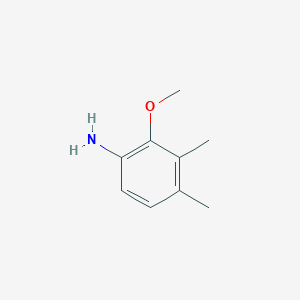

2-Methoxy-3,4-dimethylaniline

Description

Contextualization of Substituted Aniline (B41778) Derivatives in Contemporary Chemical Science

Substituted anilines are a class of organic compounds derived from aniline through the replacement of one or more hydrogen atoms on the aromatic ring or the amino group with other functional groups. wisdomlib.org These compounds are of significant importance in modern chemical science, serving as versatile building blocks and key intermediates in the synthesis of a wide array of more complex molecules. wisdomlib.orgbeilstein-journals.org Their utility spans various domains, including the production of dyes, polymers, pharmaceuticals, and agrochemicals. beilstein-journals.orgcymitquimica.com The electronic and steric properties of the substituents profoundly influence the reactivity of the aniline core, enabling chemists to fine-tune the molecule's characteristics for specific applications. sundarbanmahavidyalaya.inrsc.org For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the basicity of the amino group and the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution. sundarbanmahavidyalaya.inlibretexts.org This adaptability makes substituted anilines indispensable tools in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. beilstein-journals.orgmdpi.com

Significance of Methoxy (B1213986) and Dimethyl Substitution Patterns on Aromatic Amine Frameworks

The presence of methoxy (-OCH3) and dimethyl (-CH3) groups on an aromatic amine framework imparts specific and significant electronic and steric effects that modulate the compound's reactivity and properties. The methoxy group is a potent electron-donating group through resonance, where the lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring. libretexts.org This increases the electron density of the ring, making it more susceptible to electrophilic aromatic substitution and also increases the basicity of the amino group. sundarbanmahavidyalaya.inlibretexts.org Conversely, the methoxy group's inductive effect is electron-withdrawing, but the resonance effect typically dominates. researchgate.net

Methyl groups are also electron-donating, primarily through an inductive effect, pushing electron density into the ring. researchgate.net When two methyl groups are present, their combined inductive effect further enhances the electron density of the aromatic system. The positions of these substituents are crucial. For instance, a methoxy group at the ortho or para position to the amine will have a more pronounced electron-donating resonance effect compared to a meta position. sundarbanmahavidyalaya.inlibretexts.org The steric bulk of the methoxy and dimethyl groups can also influence reaction pathways by hindering the approach of reagents to certain positions on the ring or to the amino group itself, a phenomenon known as the ortho effect. sundarbanmahavidyalaya.in

Rationale for Comprehensive Investigation of 2-Methoxy-3,4-dimethylaniline

The specific substitution pattern of this compound, with a methoxy group at the 2-position and methyl groups at the 3- and 4-positions relative to the amino group, presents a unique combination of electronic and steric influences that warrant a detailed investigation. The ortho-methoxy group is expected to significantly increase the electron density of the aromatic ring through its strong resonance effect, while also exerting a notable steric hindrance around the amino group. The adjacent methyl groups at the 3- and 4-positions contribute further electron density via induction and also add to the steric congestion of the molecule. This particular arrangement of substituents is likely to lead to distinct reactivity patterns in various chemical transformations, potentially enabling regioselective reactions that might be difficult to achieve with other substitution patterns. A comprehensive study of this compound can provide valuable insights into the interplay of electronic and steric effects in substituted anilines, which is fundamental for the rational design of new catalysts, functional materials, and biologically active molecules.

Scope and Objectives of the Academic Research Outline

This article aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objective is to present a detailed account of its fundamental chemical and physical properties, established synthetic methodologies, and known chemical reactions. The scope of this work is strictly limited to the scientific and technical aspects of the compound itself.

Structure

2D Structure

3D Structure

Properties

CAS No. |

67291-62-7 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-methoxy-3,4-dimethylaniline |

InChI |

InChI=1S/C9H13NO/c1-6-4-5-8(10)9(11-3)7(6)2/h4-5H,10H2,1-3H3 |

InChI Key |

DMDXUBUYRWRGRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)OC)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Methoxy 3,4 Dimethylaniline

Reduction of Nitroaromatic Precursors

The most prevalent and well-established method for the synthesis of 2-Methoxy-3,4-dimethylaniline involves the reduction of its corresponding nitroaromatic precursor, 1-methoxy-2,3-dimethyl-4-nitrobenzene. This precursor is typically prepared from 2,3-dimethylphenol (B72121) via O-methylation to form 2,3-dimethylanisole, followed by a regioselective nitration at the para-position relative to the methoxy (B1213986) group. The subsequent reduction of the nitro group is a critical step and can be achieved through catalytic hydrogenation or various chemical reduction methods.

Catalytic Hydrogenation Protocols

Catalytic hydrogenation stands out as a clean and efficient method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst to facilitate the reaction between the nitro compound and a hydrogen source.

Detailed Research Findings:

The catalytic hydrogenation of 1-methoxy-2,3-dimethyl-4-nitrobenzene to this compound is commonly performed using palladium on carbon (Pd/C) as the catalyst. The reaction is generally carried out in a solvent such as ethanol (B145695) under a hydrogen gas atmosphere. The efficiency of the hydrogenation is influenced by factors such as hydrogen pressure, temperature, catalyst loading, and substrate concentration. Studies on the catalytic hydrogenation of similar dimethylnitrobenzene derivatives have shown that the reaction rate can exhibit a near first-order dependence on both the nitro compound concentration and hydrogen pressure. researchgate.net

| Catalyst | Hydrogen Source | Solvent | Pressure | Temperature | Reaction Time | Yield |

| Palladium on carbon (Pd/C) | Hydrogen gas | Ethanol | 1–3 atm | Not specified | 4–6 hours | >95% |

Table 1: Representative conditions for the catalytic hydrogenation of 1-methoxy-2,3-dimethyl-4-nitrobenzene.

The process is favored for its high yields and the generation of water as the primary byproduct, rendering it an environmentally benign approach. google.com

Chemical Reduction Methods

Chemical reduction offers an alternative to catalytic hydrogenation and employs various reducing agents to convert the nitro group to an amine. These methods are often utilized when catalytic hydrogenation is not feasible or when specific reaction conditions are desired.

Detailed Research Findings:

A common chemical reduction method for the synthesis of this compound from 1-methoxy-2,3-dimethyl-4-nitrobenzene involves the use of iron powder in an acidic medium, such as hydrochloric acid in ethanol. This classic method, known as the Béchamp reduction, is widely used in industrial settings due to the low cost and ready availability of iron. Another effective reducing agent is sodium dithionite. The reaction progress for these chemical reductions is typically monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material.

| Reducing Agent | Solvent System | Conditions | Yield |

| Iron powder/HCl | Ethanol | Not specified | >95% |

| Sodium dithionite | Not specified | Not specified | Not specified |

Table 2: Common chemical reductants for the synthesis of this compound.

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) presents a theoretical, albeit less commonly reported, pathway for the synthesis of this compound. This strategy involves the displacement of a suitable leaving group, such as a halogen, from an appropriately substituted aromatic ring by a nucleophile.

Halogen Displacement by Alkoxide Species

One hypothetical SNAr approach could involve the sequential displacement of halogens from a dihalo-dimethylbenzene derivative. For instance, a starting material like 1,2-dichloro-3,4-dimethylbenzene (B8815582) could potentially be reacted with a methoxide (B1231860) source, such as sodium methoxide, to introduce the methoxy group. The generally accepted mechanism for such reactions, particularly when the ring is activated by electron-withdrawing groups, proceeds through a two-step addition-elimination process involving a Meisenheimer complex intermediate. libretexts.orgdrhazhan.com However, without activating groups, these reactions often require harsh conditions. libretexts.org

Displacement of Amine Moieties

Another conceivable, though less conventional, SNAr strategy could involve the displacement of an amine or a derivative thereof. Research on quinoline (B57606) systems has shown that a dimethylamino group can be displaced by various nucleophiles. researchgate.netresearchgate.net Applying this concept to a simpler benzene (B151609) system, one could envision a scenario where a precursor with a leaving group at the 2-position and a dimethylamino group at the 1-position of a 3,4-dimethylbenzene ring undergoes substitution. However, the viability and regioselectivity of such a reaction for the synthesis of this compound would require significant empirical investigation.

Alkylation and Reductive Alkylation Strategies

Alkylation and reductive alkylation represent alternative synthetic routes that build the desired substitution pattern on a pre-existing aniline (B41778) or phenol (B47542) core.

Detailed Research Findings:

A direct alkylation approach can be employed, starting from 4-methoxyaniline. To prevent N-alkylation, the amine functionality is first protected, for example, through acetylation with acetic anhydride. The resulting acetanilide (B955) then undergoes a Friedel-Crafts alkylation using a methylating agent like methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Subsequent hydrolysis of the protecting group would yield the target this compound. Precise control of the reaction conditions is crucial to achieve the desired di-methylation and avoid the formation of other isomers or over-alkylation.

Reductive amination is another powerful tool for the synthesis of amines. d-nb.infomdpi.com In a hypothetical pathway to this compound, a suitable ketone precursor, such as 2-hydroxy-3,4-dimethylacetophenone, could first be O-methylated. The resulting methoxy ketone could then undergo reductive amination. This two-step process involves the reaction of the ketone with an amine source, like ammonia, to form an intermediate imine, which is then reduced in situ to the corresponding amine. d-nb.info

N-Alkylation of Aniline Derivatives

N-alkylation is a fundamental process for introducing alkyl groups onto the nitrogen atom of an amine. In the context of aniline derivatives, this can be achieved through several catalytic methods. A prominent strategy involves the use of alcohols as alkylating agents, which is considered a green chemistry approach. Transition metal complexes, particularly those involving Iridium (Ir) and Ruthenium (Ru) with N-heterocyclic carbene (NHC) ligands, have proven to be effective catalysts for this transformation. acs.org For instance, NHC–Ir(III) complexes have been successfully used for the N-alkylation of primary amines with methanol (B129727). acs.org The reaction typically proceeds via a "borrowing hydrogen" mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which then undergoes reductive amination with the aniline derivative.

While direct N-alkylation of this compound itself is a possible derivatization, the N-alkylation of a precursor like 3,4-dimethylaniline (B50824) is a key step in building more complex molecules. thieme-connect.com For industrial-scale production of compounds like N,N-dimethylaniline, a liquid-phase method can be employed where aniline is reacted with an excess of methanol in the presence of an acid catalyst like sulfuric acid at high temperatures (e.g., 210–215°C) and pressures (e.g., 3–3.3 MPa). alfa-chemistry.com

Reductive Alkylation via Schiff Base Intermediates

Reductive alkylation represents a powerful and widely used method for forming C-N bonds. This two-step, one-pot process involves the initial condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form a Schiff base (or imine) intermediate. mdpi.com This intermediate is subsequently reduced to the target alkylated amine without being isolated. mdpi.com

The synthesis of secondary amines is effectively achieved using this route. mdpi.comresearchgate.net For example, a primary amine like aniline or its derivatives can be reacted with an appropriate aldehyde in a solvent such as methanol. mdpi.comresearchgate.net The resulting Schiff base is then reduced using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). mdpi.comresearchgate.net This method is highly versatile due to the wide availability of aldehydes and ketones. For the synthesis of a precursor to this compound, one could envision the reductive alkylation of 3,4-xylidine (3,4-dimethylaniline) with a ketone, such as diethyl ketone, using a noble metal catalyst like platinum on carbon under hydrogen pressure. google.com

Ring Closure and Rearrangement Reactions

Ring-forming and rearrangement reactions are sophisticated strategies in organic synthesis that can create complex cyclic structures or alter the fundamental framework of a molecule to yield desired products.

Beckmann Rearrangement of Oximes

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide under acidic conditions. organic-chemistry.orgmasterorganicchemistry.com This reaction is pivotal in industrial processes, such as the synthesis of caprolactam, the precursor to Nylon 6. cayleynielson.comwikipedia.org The mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the alkyl or aryl group that is anti-periplanar to the leaving group on the nitrogen atom. organic-chemistry.orgmasterorganicchemistry.com

This rearrangement provides a viable pathway to substituted anilines. For instance, 3,4-dimethylaniline can be prepared from 3,4-dimethylacetophenone by converting the ketone to its oxime, followed by a Beckmann rearrangement. orgsyn.org The resulting N-acetyl-3,4-dimethylaniline can then be hydrolyzed to the target aniline. The reaction is typically catalyzed by strong acids like sulfuric acid or polyphosphoric acid (PPA). masterorganicchemistry.comcayleynielson.com Recent advancements have explored milder and more efficient catalytic systems, including organocatalysts and the use of cyanuric chloride with zinc chloride. organic-chemistry.orgwikipedia.org

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency and cost-effectiveness of chemical syntheses, rigorous optimization of reaction parameters is crucial. This involves the systematic study of catalysts, solvents, temperature, and pressure to achieve the highest possible yield and selectivity.

Catalyst Systems and Solvent Effects

The choice of catalyst and solvent system is paramount in directing the outcome of a chemical reaction. In aniline synthesis, particularly through the common route of nitroarene hydrogenation, these factors heavily influence both reaction rate and product selectivity. acs.orgresearchgate.net

Catalyst Systems: A variety of metal-based catalysts are employed for aniline production. Palladium (Pd), often supported on carbon (Pd/C) or alumina, is widely used for its high activity in nitrobenzene (B124822) hydrogenation. nih.gov Other effective catalysts include nickel (Ni), platinum (Pt), and copper (Cu). nih.gov Ruthenium supported on fullerene nanocatalysts has been shown to achieve aniline yields as high as 95% under optimized conditions. academicpublishers.org

Solvent Effects: The polarity of the solvent can dramatically alter reaction selectivity. acs.org In the hydrogenation of nitrobenzene over a bifunctional Pd/MIL-101 catalyst, using a polar solvent like dimethylformamide (DMF) resulted in a 99.9% selectivity for aniline. acs.org In contrast, switching to a nonpolar solvent like n-hexane favored the formation of dicyclohexylamine (B1670486). acs.org Similarly, in other reactions, aprotic solvents like 1,2-dichloroethane (B1671644) (DCE) have been found to be ideal, significantly improving product yields compared to protic solvents like methanol (MeOH). researchgate.net

| Reaction Type | Catalyst | Solvent | Effect on Yield/Selectivity | Reference |

|---|---|---|---|---|

| Nitrobenzene Hydrogenation | Ruthenium supported on fullerene | Not Specified | Optimized conditions led to a 95% aniline yield. | academicpublishers.org |

| Nitroarene Hydrogenation | Pd/MIL-101 | Dimethylformamide (DMF) (polar) | Achieved 99.9% selectivity for aniline. | acs.org |

| Nitroarene Hydrogenation | Pd/MIL-101 | n-Hexane (apolar) | Favored dicyclohexylamine formation (99.1% selectivity). | acs.org |

| Oxidative Cyclization | Iodine(III/V) | 1,2-Dichloroethane (DCE) (aprotic) | Yield increased to 80%, outperforming protic solvents. | researchgate.net |

| Nitrobenzene Hydrogenation | Noble metal on N-functionalized carbon | Water | Aniline separation yield over 90% in a green process. | google.com |

Temperature and Pressure Control

Temperature and pressure are critical physical parameters that govern reaction kinetics and equilibrium. Careful control of these variables is essential for maximizing product yield while minimizing the formation of byproducts and preventing catalyst deactivation. academicpublishers.org

In the catalytic hydrogenation of nitrobenzene, for example, higher temperatures generally increase reaction rates. However, excessively high temperatures can lead to undesirable side reactions. academicpublishers.org An optimized temperature of 80°C was found to be a suitable compromise for achieving a high aniline yield. academicpublishers.org Similarly, pressure influences mass transfer and reaction kinetics. An optimal pressure of 5 bar was identified for the efficient hydrogenation of nitrobenzene using a ruthenium nanocatalyst. academicpublishers.org

Different synthetic routes operate under vastly different conditions. The amination of phenol to aniline, for instance, requires much higher temperatures, typically in the range of 350°C to 435°C, and pressures between 150 and 350 psia (approximately 10 to 24 bar). google.com

| Process | Temperature | Pressure | Outcome | Reference |

|---|---|---|---|---|

| Nitrobenzene Hydrogenation (Ru catalyst) | 80°C | 5 bar | Optimized for 95% aniline yield. | academicpublishers.org |

| Phenol Amination | 350 - 435°C | 150 - 350 p.s.i.a. | High-temperature process for aniline synthesis. | google.com |

| Vapor-Phase Nitrobenzene Hydrogenation | 180 - 280°C | Atmospheric | Yield of aniline up to 99.6%. | google.com |

| N-Alkylation of Aniline (Liquid Phase) | 210 - 215°C | 3 - 3.3 MPa (approx. 30 - 33 bar) | Industrial conditions for N,N-dimethylaniline production. | alfa-chemistry.com |

| Reductive Alkylation of 3,4-xylidine | 60 - 70°C | 60 psig (approx. 4 bar) | Conditions for N-alkylation with a ketone. | google.com |

Purity Enhancement Techniques in Organic Synthesis

The isolation and purification of the target compound, this compound, from the reaction mixture is a critical step in its synthesis. Various techniques are employed to remove unreacted starting materials, byproducts, and other impurities, ensuring the final product meets the required purity standards for its intended applications. The choice of purification method depends on the physical and chemical properties of this compound and the nature of the impurities present.

Commonly employed purity enhancement techniques for aromatic amines like this compound include recrystallization, distillation, and chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. studymind.co.uk This method relies on the principle that the solubility of a compound in a solvent increases with temperature. studymind.co.uk An impure solid is dissolved in a suitable hot solvent to create a saturated or near-saturated solution. studymind.co.uk As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. studymind.co.uk The impurities, which are present in smaller amounts, remain dissolved in the solvent. studymind.co.uk The purified crystals are then collected by filtration. studymind.co.uk

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have a high solubility at its boiling point. For aniline derivatives, solvents like ethanol, methanol, petroleum ether, and mixtures of ethanol and water are often employed. libretexts.orgorgsyn.org For instance, 3,4-dimethylaniline can be recrystallized from petroleum ether. orgsyn.org In some cases, a mixture of solvents is used to achieve the desired solubility characteristics.

Interactive Table 1: Recrystallization Solvents for Aniline Derivatives

| Compound | Recrystallization Solvent(s) | Reference |

| Acetanilide | 95% Ethanol (with possible water addition) | libretexts.org |

| 3,4-Dimethylaniline | Petroleum ether (b.p. 60-80°C) | orgsyn.org |

| p-Methoxy benzylidene (p-Chloro) aniline | Dilute alcohol | gssrr.org |

| 4-Methoxy-2,3-dimethylaniline | Ethanol/water mixtures |

Distillation

Distillation is a primary method for purifying liquids and is particularly useful for separating compounds with different boiling points. studymind.co.uk For aniline and its derivatives, which can be susceptible to oxidation at high temperatures, distillation is often carried out under reduced pressure (vacuum distillation). orgsyn.orgresearchgate.net This allows the compound to boil at a lower temperature, minimizing thermal degradation. researchgate.net

Steam distillation is another effective technique for purifying aniline. echemi.com In this process, steam is passed through the impure mixture, and the volatile aniline co-distills with the steam at a temperature lower than its atmospheric boiling point. echemi.com The aniline can then be separated from the condensed water. google.com This method is particularly useful for removing non-volatile impurities. echemi.com

Chromatography

Chromatography encompasses a range of techniques used to separate the components of a mixture. For the purification of aromatic amines, column chromatography and flash chromatography are frequently utilized. biotage.com

In column chromatography , a solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina. biotage.com The separation is based on the differential adsorption of the components of the mixture onto the stationary phase. A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds from the column. biotage.com By carefully selecting the adsorbent and the mobile phase, the desired compound can be separated from impurities. For basic compounds like amines, issues such as strong binding to the acidic silica gel can arise, leading to poor separation and product loss. biotage.com To mitigate this, a small amount of a competing base, such as triethylamine (B128534) or ammonia, is often added to the mobile phase to neutralize the acidic sites on the silica. biotage.com

Flash chromatography is a faster version of column chromatography that uses pressure to force the solvent through the column, leading to a more rapid and efficient separation. biotage.com

Liquid chromatography (LC) , particularly high-performance liquid chromatography (HPLC), is a powerful analytical and preparative tool for separating and purifying aromatic amines. lcms.cz Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is often effective for purifying basic amines. biotage.com By adjusting the pH of the mobile phase to be alkaline, the basic amine compounds become more lipophilic and are better retained and separated. biotage.com

Solid-phase extraction (SPE) is another chromatographic technique that can be used for the enrichment and purification of aromatic amines from solutions. nih.gov This method involves passing the sample through a solid-phase cartridge that selectively retains the analytes of interest, which can then be eluted with a suitable solvent. nih.gov

Interactive Table 2: Chromatographic Techniques for Aromatic Amine Purification

| Technique | Stationary Phase | Mobile Phase Considerations | Application Notes | Reference |

| Column Chromatography | Silica Gel | Addition of a competing base (e.g., triethylamine, ammonia) to prevent tailing and degradation of basic amines. | Standard technique for preparative purification. | biotage.com |

| Reversed-Phase HPLC | Non-polar (e.g., C18) | Alkaline mobile phase to increase retention and separation of basic amines. | High-resolution separation for analytical and preparative purposes. | biotage.com |

| Solid-Phase Extraction | Styrene-divinylbenzene | pH adjustment (e.g., pH 9) can improve recovery. | Used for enrichment and clean-up of samples. | nih.gov |

| Gas Chromatography (GC) | Various | - | Often used for the analysis of volatile amine derivatives. lcms.cz | lcms.cz |

Spectroscopic and Structural Characterization of 2 Methoxy 3,4 Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 2-Methoxy-3,4-dimethylaniline, the chemical shifts of the protons provide valuable information about their local electronic environment. The aromatic protons typically appear as distinct signals in the downfield region of the spectrum. The protons of the methoxy (B1213986) and methyl groups will resonate at characteristic upfield positions. The integration of these signals corresponds to the number of protons in each unique environment. Spin-spin coupling between adjacent protons can lead to splitting of the signals, providing further structural information about the connectivity of the atoms.

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 |

| Methoxy (O-CH₃) | ~3.8 |

| Methyl (Ar-CH₃) | ~2.2 - 2.4 |

| Amine (NH₂) | Variable |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, methyl, methoxy). The carbon attached to the electron-donating methoxy group is expected to be shielded and appear at a lower chemical shift compared to the other aromatic carbons.

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-N | 140 - 150 |

| Aromatic C-O | 145 - 155 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-CH₃ | 125 - 140 |

| Methoxy (O-CH₃) | 55 - 60 |

| Methyl (Ar-CH₃) | 15 - 25 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. For comparison, the ¹³C NMR spectrum of 2,4-dimethylaniline (B123086) shows signals for the methyl carbons. chemicalbook.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the molecule. core.ac.uk

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons in the aromatic ring and any potential coupling between the amine protons and neighboring protons. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group. core.ac.ukresearchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. core.ac.ukresearchgate.netyoutube.com This is particularly useful for identifying the connectivity of quaternary carbons and for confirming the positions of the methoxy and methyl substituents on the aromatic ring by observing correlations between the methoxy/methyl protons and the aromatic carbons.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl/methoxy groups will be observed around 2850-3100 cm⁻¹. The C-O stretching of the methoxy group will likely produce a strong band in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. The presence of these characteristic bands confirms the presence of the respective functional groups in the molecule. For instance, studies on similar substituted anilines have utilized FTIR to identify key functional groups. nih.govmdpi.comsemanticscholar.orgresearchgate.netscholarsresearchlibrary.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-O Stretch (Methoxy) | 1000 - 1300 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular structure and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound.

Electrospray ionization is a soft ionization technique that is particularly useful for polar molecules. In the positive ion mode, ESI-MS of this compound is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₉H₁₃NO, the exact mass of the neutral molecule is approximately 151.0997 g/mol . Therefore, the protonated molecule would have an m/z of approximately 152.1075.

While specific experimental ESI-MS data for this compound is not available, data from related isomers such as 2,4-dimethylaniline can provide insight. For instance, the ESI-MS/MS spectrum of 2,4-dimethylaniline shows a precursor ion [M+H]⁺ at m/z 122. Fragmentation of this ion provides characteristic product ions that help in its identification. A similar fragmentation pattern, influenced by the methoxy group, would be anticipated for this compound.

Table 3.3.1: Predicted and Comparative ESI-MS Data

| Compound Name | Predicted/Observed [M+H]⁺ (m/z) | Data Type |

| This compound | 152.1075 | Predicted |

| 2,4-Dimethylaniline | 122 | Observed |

| 4-Methoxy-N,N-dimethylaniline | 152.1226 | Predicted |

Note: Predicted values are based on the elemental composition.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound (C₉H₁₃NO), the calculated exact mass of the protonated molecule [M+H]⁺ is 152.1070. Experimental HRMS data for closely related compounds, such as sodium 8-(p-tolylamino)naphthalene-1-sulfonate, have been used to confirm their elemental composition. nih.gov For this compound, the calculated m/z for [M – H]⁻ was 312.0700, and the found value was 312.0689, demonstrating the accuracy of the technique. nih.gov Similar precision would be expected for the HRMS analysis of this compound.

Table 3.3.2: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) |

| [C₉H₁₃NO + H]⁺ | 152.1070 |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene (B151609) ring, which acts as the primary chromophore. The aniline (B41778) moiety itself exhibits characteristic absorption bands that are influenced by the nature and position of substituents. The electron-donating amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups are known to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Theoretical studies on substituted anilines have shown that electron-donating groups, such as methoxy and methyl groups, raise the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap and a shift to longer absorption wavelengths. mdpi.com For example, the UV-Vis spectrum of poly(2,5-dimethoxyaniline) shows a broad peak around 540 nm. While a monomeric species like this compound would absorb at a shorter wavelength, this illustrates the influence of methoxy groups. It is anticipated that the spectrum of this compound would show primary and secondary absorption bands characteristic of substituted benzenes, likely in the range of 230-250 nm and 280-300 nm.

Table 3.4.1: Expected UV-Vis Absorption Maxima for this compound

| Expected Transition | Approximate Wavelength Range (nm) |

| π → π* (Primary band) | 230 - 250 |

| π → π* (Secondary band) | 280 - 300 |

X-ray Diffraction Studies

X-ray diffraction analysis of a single crystal provides the most definitive information about the three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state.

As of the time of this writing, a single crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database. However, the crystal structures of several related substituted anilines have been determined, offering insights into the likely structural features and intermolecular interactions. wikipedia.orgnist.govacs.org

Table 3.5.1: Crystallographic Data for a Related 3,4-Dimethylaniline (B50824) Derivative

| Parameter | N-[2-Chloro-6-(4-chloro-6-methoxypyrimidin-2-ylsulfanyl)benzyl]-3,4-dimethylaniline nih.gov |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.3653 (12) |

| b (Å) | 14.1332 (14) |

| c (Å) | 11.8276 (11) |

| β (°) | 97.340 (1) |

| V (ų) | 2050.1 (3) |

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline structure of a solid material. When X-rays are directed at a crystalline sample, they are diffracted at specific angles determined by the arrangement of atoms in the crystal lattice, governed by Bragg's Law. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase.

For a crystalline solid like this compound, a PXRD analysis would yield a diffractogram showing a series of peaks at specific two-theta (2θ) angles. The position and intensity of these peaks provide information about the unit cell dimensions, crystal system, and space group. For instance, a study on the related compound 2,3-dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene] aniline (DTA) confirmed its triclinic crystal system using single-crystal X-ray diffraction. bohrium.com Similarly, the crystal structures of other aniline derivatives like 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline have been determined to be orthorhombic. mdpi.com

While a specific PXRD pattern for this compound is not available in the reviewed literature, a hypothetical data table below illustrates the type of information that would be obtained from such an analysis.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| Hypothetical Data | Hypothetical Data | Hypothetical Data |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 20.8 | 4.27 | 60 |

| 25.1 | 3.54 | 75 |

| 30.5 | 2.93 | 40 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are crucial for determining the thermal stability, decomposition pathways, and phase transitions of a material.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. This technique is used to determine the thermal stability and decomposition profile of a compound. The resulting TGA curve plots mass loss against temperature.

For this compound, a TGA would reveal the temperature at which it begins to decompose and the number of decomposition steps involved. For example, a study on a Schiff base derived from 3,4-dimethylaniline, Hexakis[2-methoxy-4-(2,3-dimethylphenylimino)phenylato]cyclotriphosphazene, utilized thermal analysis to determine its stability. tandfonline.com In another instance, the thermal analysis of 2,3-dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene] aniline (DTA) showed that the crystal is stable up to 190 °C. bohrium.com

A typical TGA data table for this compound would include the onset temperature of decomposition and the percentage of mass loss at different temperature ranges.

| Temperature Range (°C) | Mass Loss (%) | Decomposition Pathway |

| Hypothetical Data | Hypothetical Data | Hypothetical Data |

| 200 - 350 | 45 | Loss of methoxy and methyl groups |

| 350 - 500 | 55 | Decomposition of the aniline ring |

This table is for illustrative purposes only and does not represent actual data for this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions. The DSC thermogram shows peaks corresponding to endothermic (heat absorbing) or exothermic (heat releasing) processes.

A DSC analysis of this compound would provide its melting point, which is a key physical property for identification and purity assessment. For the related compound 2,3-dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene] aniline (DTA), a melting point of 111 °C was determined by TG-DSC analysis. bohrium.com

The data from a DSC experiment would be presented in a table format, as illustrated below.

| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| Melting | 95.5 | 98.2 | 120.3 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Microscopic and Morphological Characterization

Electron microscopy techniques are powerful tools for visualizing the surface morphology and internal structure of materials at high magnifications.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a sample. A focused beam of electrons is scanned across the sample, and the resulting interactions are detected to create an image of the surface topography and composition.

For a crystalline powder of this compound, SEM images would reveal the particle shape, size distribution, and surface texture. While specific SEM images for this compound are not available, a study on a related Schiff base showed a multilayer plate-like growth pattern. bohrium.com This type of information is valuable for understanding the material's physical properties, such as flowability and dissolution rate.

Transmission Electron Microscopy (TEM) is used to observe the internal structure of a sample. A beam of electrons is transmitted through an ultra-thin specimen, and the interactions are used to form an image. TEM can reveal details about the crystal lattice, defects, and the presence of different phases.

While TEM is more commonly used for nanomaterials, it can be applied to crystalline organic compounds to study their internal structure at the nanoscale. However, no TEM studies specifically focused on the morphological characterization of this compound were found in the reviewed literature.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of surfaces at the nanoscale. ucr.ac.cr This method is particularly valuable for characterizing the surface morphology of thin films of organic compounds, offering insights into their aggregation, crystal packing, and surface roughness. The technique operates by scanning a sharp tip, located at the end of a cantilever, over the sample surface. ucr.ac.cr The forces between the tip and the sample lead to a deflection of the cantilever, which is monitored to create a topographical map.

For instance, AFM studies on other substituted anilines have revealed the formation of distinct morphological features. When deposited on a surface, these molecules can self-assemble into nano-sized islands. furman.edu The dimensions of these features, such as their diameter and height, are indicative of the growth mechanism of the thin film.

In studies of polyaniline films modified with substituted anilines, AFM has shown that the aniline derivatives tend to grow on the polymer surface as small, distinct islands. furman.edu These observations suggest that this compound, when deposited as a thin film, would likely exhibit a surface characterized by discrete domains or aggregates. The methoxy and dimethyl substitutions on the aniline ring would play a crucial role in dictating the packing arrangement and the resulting surface topography.

The surface roughness is another critical parameter that can be quantified using AFM. For amine-functionalized surfaces, the root-mean-square (rms) roughness provides a measure of the surface's texture. researchgate.net In the case of thin films of aniline derivatives, variations in surface roughness can be correlated with the uniformity of the film and the degree of molecular ordering. rsc.org A smoother surface generally indicates a more uniform and well-ordered molecular arrangement.

The table below summarizes typical morphological data obtained from AFM studies of substituted aniline derivatives, which can be considered analogous for predicting the surface characteristics of this compound.

| Parameter | Typical Value Range | Significance |

| Island Diameter | 30 - 50 nm | Indicates the lateral size of molecular aggregates on the surface. |

| Island Height | 5 - 20 nm | Provides information on the vertical growth of the molecular islands. |

| Surface Roughness (rms) | 0.5 - 5 nm | Quantifies the texture and uniformity of the thin film. |

This table is a representation of typical values found for substituted anilines and should be considered as a predictive guide for this compound in the absence of direct experimental data.

The phase imaging mode in AFM can further provide information on the different phases present on the surface, which can be useful in identifying areas with different chemical or mechanical properties. ucr.ac.cr This capability would be valuable in studying thin films of this compound to distinguish between crystalline and amorphous regions or to identify the distribution of different molecular orientations.

Chemical Reactivity and Transformation Pathways of 2 Methoxy 3,4 Dimethylaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a cornerstone of aniline (B41778) chemistry. The high electron density of the benzene (B151609) ring, enhanced by its substituents, makes 2-Methoxy-3,4-dimethylaniline highly susceptible to attack by electrophiles.

The outcome of electrophilic substitution on the this compound ring is controlled by the directing effects of the existing groups. All substituents—amino, methoxy (B1213986), and methyl—are activating and ortho-, para-directing. minia.edu.egsavemyexams.com This means they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.

The directing power of these activating groups generally follows the order: -NH₂ > -OCH₃ > -CH₃. libretexts.org In a polysubstituted ring, the most powerful activating group typically governs the position of substitution. pressbooks.pub

For this compound, the available positions for substitution are C5 and C6.

Amino group (-NH₂ at C1): Strongly directs to C6 (ortho) and C5 (meta, unfavored).

Methoxy group (-OCH₃ at C2): Strongly directs to C6 (para) and C1 (ortho, occupied).

Methyl groups (-CH₃ at C3 and C4): Weakly direct to C5 and C6.

Considering the combined influence, the amino and methoxy groups exert the strongest directing effect. The -NH₂ group strongly activates the ortho position (C6), while the -OCH₃ group strongly activates its para position (C6). This synergistic effect makes the C6 position the most electronically enriched and sterically accessible site for electrophilic attack. The C5 position is less favored due to being meta to the powerful amino group and experiencing some steric hindrance from the C4-methyl group.

| Substituent (Position) | Activating/Deactivating | Directing Effect | Favored Positions on this compound |

|---|---|---|---|

| -NH₂ (C1) | Strongly Activating | Ortho, Para | C6 (ortho) |

| -OCH₃ (C2) | Strongly Activating | Ortho, Para | C6 (para) |

| -CH₃ (C3) | Weakly Activating | Ortho, Para | C5 |

| -CH₃ (C4) | Weakly Activating | Ortho, Para | C5 |

Table 1. Summary of substituent directing effects for electrophilic aromatic substitution on this compound.

Nitration is a classic electrophilic aromatic substitution reaction. However, direct nitration of anilines with strong acids like a nitric acid/sulfuric acid mixture can be problematic. The strongly acidic conditions can protonate the basic amino group to form an anilinium ion (-NH₃⁺). This ion is a meta-directing deactivator, which would unfavorably direct the incoming nitro group to the C5 position. chemistrysteps.combyjus.com

To circumvent this, a common strategy involves protecting the amino group by converting it to an amide, for example, an acetamide (B32628) (-NHCOCH₃). libretexts.org The N-acetyl group is still an ortho-, para-director but is less activating than the amino group, which helps to prevent polysubstitution and control the reaction.

Following this protective strategy, the nitration of N-acetyl-2-methoxy-3,4-dimethylaniline would be expected to yield predominantly the 6-nitro derivative due to the powerful directing effects of the methoxy and N-acetyl groups. Subsequent hydrolysis of the amide would then furnish 2-Methoxy-3,4-dimethyl-6-nitroaniline . While specific studies on this compound are scarce, a patent for the nitration of related N-alkyl-3,4-xylidines shows the formation of a mixture of 2-nitro and 6-nitro isomers, which can be separated by chromatography. google.com This suggests that nitration of the unprotected amine, if carefully controlled, could also yield the 6-nitro product alongside other isomers.

Oxidation Reactions and Derived Products

Anilines are electron-rich and thus susceptible to oxidation. wikipedia.org The oxidation of this compound can lead to various products depending on the oxidant and reaction conditions.

The oxidation of anilines, particularly those with electron-donating groups like methoxy, can yield quinones. nih.gov Reagents such as chromic acid or ceric ammonium (B1175870) nitrate (B79036) (CAN) are known to oxidize substituted anilines to the corresponding benzoquinones. wikipedia.orgnih.gov The oxidation of 4-methoxyanilines with CAN has been shown to be an effective method for producing 1,4-benzoquinones. nih.gov Given the structure of this compound, oxidation would likely lead to the cleavage of the amino group and the formation of 2-methoxy-3,4-dimethyl-1,4-benzoquinone . Research on the oxidation of anilides using reagents like Dess-Martin periodinane (DMP) has also demonstrated a pathway to quinone structures. scripps.edu

Reduction Reactions of Derived Functional Groups

While the aniline itself is already in a reduced state, functional groups introduced onto the ring can undergo reduction. A primary example is the reduction of a nitro group introduced during nitration. The nitro group of a derivative like 2-Methoxy-3,4-dimethyl-6-nitroaniline can be readily reduced to an amino group.

This transformation is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas. rubber.or.krresearchgate.net Alternatively, chemical reducing agents such as sodium borohydride (B1222165) (NaBH₄) with a catalyst, or metals like tin or iron in acidic media, can be employed. rubber.or.krresearchgate.netnih.govrsc.org The successful reduction would yield 2-Methoxy-3,4-dimethylbenzene-1,6-diamine .

| Reducing Agent/System | Typical Conditions | Product | Reference |

|---|---|---|---|

| H₂ / Pd-C | Ethanol (B145695) or similar solvent, H₂ atmosphere | Aromatic Diamine | |

| NaBH₄ / Catalyst (e.g., NiO, CuFe₂O₄) | Aqueous or alcoholic solution, Room Temperature | Aromatic Diamine | rubber.or.krresearchgate.net |

| Sn or Fe / HCl | Aqueous acid | Aromatic Diamine | mdpi.com |

Table 2. Common methods for the reduction of aromatic nitro groups to amines.

Condensation Reactions with Carbonyl Compounds (Schiff Base Formation)

The primary amino group of this compound can react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. This reaction typically involves refluxing the aniline and the carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid. pharmainfo.in

For example, reacting this compound with a generic aldehyde (R-CHO) would yield an N-substituted imine. These reactions are fundamental in synthetic chemistry for creating C=N double bonds. The synthesis of various Schiff bases from substituted anilines and aldehydes is well-documented, highlighting the general applicability of this reaction. mdpi.comresearchgate.net The resulting Schiff bases are often stable, crystalline compounds and can serve as intermediates for further synthesis, such as reduction to secondary amines. mdpi.com

Diazotization and Coupling Reactions

Diazotization of aromatic amines is a cornerstone of synthetic organic chemistry, leading to the formation of diazonium salts which are valuable intermediates. unb.calibretexts.org this compound, with its primary amino group, is amenable to this reaction, typically by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. orientjchem.orggoogle.com

Synthesis of Azo Compounds

The resulting diazonium salt of this compound can subsequently undergo coupling reactions with electron-rich aromatic compounds, such as phenols and other anilines, to form azo compounds. unb.canih.gov These compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) and are often intensely colored, finding applications as dyes and pigments. orientjchem.orgmdpi.comresearchgate.net The reaction is a classic example of electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. libretexts.org The position of coupling on the aromatic ring of the coupling partner is directed by the existing substituents.

While specific examples detailing the synthesis of azo compounds directly from this compound are not extensively documented in readily available literature, the general reactivity of anilines in diazotization-coupling reactions is well-established. unb.caorientjchem.org The electronic and steric effects of the methoxy and dimethyl groups on the this compound ring would influence the reactivity of the resulting diazonium salt and the spectral properties of the final azo dye.

Mannich Reactions and Amine Functionalization

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. beilstein-journals.orgtandfonline.com This reaction is a powerful tool for the aminomethylation of various substrates. nih.govscitepress.org In the context of this compound, the amino group itself can act as the amine component in a Mannich-type reaction, or the aromatic ring could potentially be functionalized.

More commonly, the amino group of an aniline derivative is first transformed, for instance, into a secondary amine, which can then participate in subsequent reactions. The synthesis of secondary amines can be achieved through methods like the condensation of a primary amine with an aldehyde to form a Schiff base, followed by reduction. mdpi.com

The following table outlines a general synthetic route for amine functionalization that could be applicable to this compound:

| Step | Reaction | Reagents | Product Type |

| 1 | Schiff Base Formation | Aldehyde (e.g., Benzaldehyde) | Imine |

| 2 | Reduction | Reducing agent (e.g., NaBH4) | Secondary Amine |

This functionalized amine can then be a precursor for more complex molecular architectures.

Acylation and Sulfonylation Reactions

The primary amino group of this compound is nucleophilic and readily undergoes acylation and sulfonylation reactions.

Acylation involves the reaction with acylating agents like acyl chlorides or acid anhydrides to form amides. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. iitm.ac.in The acylation of anilines is a common strategy to protect the amino group or to introduce new functional groups. libretexts.org

Sulfonylation , the reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base, yields sulfonamides. This functional group is a key feature in many pharmaceutical compounds. Recent advancements have also explored electrochemical methods for the sulfonylation of N,N-dialkylanilines. acs.org

The table below summarizes typical reagents for these transformations:

| Reaction | Reagent Class | Example Reagent | Product |

| Acylation | Acyl Halide | Acetyl chloride | N-acetyl-2-methoxy-3,4-dimethylaniline |

| Acylation | Acid Anhydride | Acetic anhydride | N-acetyl-2-methoxy-3,4-dimethylaniline |

| Sulfonylation | Sulfonyl Halide | p-Toluenesulfonyl chloride | N-(p-toluenesulfonyl)-2-methoxy-3,4-dimethylaniline |

Mechanistic Aspects of Chemical Transformations

The chemical transformations of this compound are governed by the interplay of the electronic and steric effects of its substituents.

Diazotization: The mechanism involves the formation of the nitrosonium ion (NO+) from nitrous acid, which then acts as an electrophile and attacks the nitrogen of the primary amino group. A series of proton transfers and elimination of a water molecule leads to the formation of the diazonium ion.

Electrophilic Aromatic Substitution (e.g., Azo Coupling): The electron-donating methoxy and methyl groups on the this compound ring activate the aromatic system towards electrophilic attack. However, in the context of the diazonium salt acting as an electrophile, the reactivity of the coupling partner is the primary determinant. The substituents on the aniline ring will influence the stability and electrophilicity of the diazonium ion.

Mannich Reaction: The mechanism of the Mannich reaction typically begins with the formation of an iminium ion from the reaction of the amine and the aldehyde. scitepress.org This iminium ion is a potent electrophile that then reacts with the nucleophilic carbon of the active hydrogen compound. In some cases, particularly with phenols, the reaction can proceed through an ortho-quinone methide intermediate. beilstein-journals.org

Acylation and Sulfonylation: These are nucleophilic acyl substitution reactions. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent or the sulfur atom of the sulfonylating agent. This is followed by the departure of a leaving group (e.g., chloride).

The steric hindrance provided by the methyl group at position 3 and the methoxy group at position 2 can influence the rate and regioselectivity of these reactions. For instance, in electrophilic substitution reactions on the aromatic ring, these groups would direct incoming electrophiles to specific positions.

Computational and Theoretical Investigations of 2 Methoxy 3,4 Dimethylaniline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecules like 2-Methoxy-3,4-dimethylaniline. DFT methods, which are based on the calculation of the electron density, offer a balance between accuracy and computational cost, making them suitable for studying medium-sized organic molecules.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational chemistry is the determination of the molecule's most stable three-dimensional arrangement, known as geometry optimization. For this compound, this process involves finding the set of atomic coordinates that corresponds to the minimum energy on the potential energy surface. Theoretical studies on similar substituted anilines often employ methods like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) to achieve reliable geometries. mdpi.comresearchgate.net The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Table 1: Calculated Geometrical Parameters of this compound (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 - 1.41 | 118 - 122 | 0 - 1 |

| C-N | 1.40 | - | - |

| C-O | 1.37 | - | - |

| C-H (methyl) | 1.09 | 109.5 | - |

| C-N-H | - | 113 | - |

| C-O-C | - | 118 | - |

Note: This data is representative and based on typical values for similar substituted anilines. Actual values would be obtained from specific DFT calculations.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are highly effective in predicting the spectroscopic signatures of molecules. For this compound, DFT calculations can simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions, when compared with experimental data, help in the definitive assignment of spectral peaks to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These computed frequencies are instrumental in assigning the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as the stretching and bending of C-H, N-H, C-N, and C-O bonds. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra. acs.org The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Table 2: Predicted Spectroscopic Data for this compound (Exemplary Data)

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Aromatic H: 6.5-7.0, NH₂: 3.5, OCH₃: 3.8, CH₃: 2.2-2.3 |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic C: 110-150, OCH₃: 55, CH₃: 15-20 |

| IR | Vibrational Frequency (cm⁻¹) | N-H stretch: ~3400, C-H stretch: ~3000, C=C stretch: ~1600 |

| UV-Vis | λmax (nm) | ~290 |

Note: These are illustrative values. Precise predictions require specific computational runs.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. For this compound, the energies and spatial distributions of the HOMO and LUMO are key indicators of its chemical reactivity and electronic properties. The HOMO is typically localized on the electron-rich aromatic ring and the amino group, indicating the sites susceptible to electrophilic attack. The LUMO, on the other hand, indicates the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. acs.org

Non-Linear Optical (NLO) Properties Prediction

Substituted anilines are known to exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. Computational chemistry can predict the first-order hyperpolarizability (β), a key parameter that quantifies the NLO response of a molecule. mq.edu.au The presence of both electron-donating (amino, methoxy (B1213986), methyl) and an aromatic π-system in this compound suggests it could possess NLO activity. Calculations can explore the effect of solvent and molecular modifications on these properties.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single, isolated molecule, molecular dynamics (MD) simulations are used to study the behavior of a molecule over time in a more realistic environment, such as in a solvent or interacting with other molecules. chemmethod.comchemmethod.com For this compound, MD simulations could be employed to:

Study its conformational flexibility and the dynamics of its substituent groups.

Investigate its interactions with solvent molecules, providing a deeper understanding of solvation effects.

Simulate its behavior in a condensed phase, such as in a crystal or an amorphous solid.

Explore its interactions with biological macromolecules, such as enzymes or receptors, to understand its potential biological activity. nih.govcivilica.com

MD simulations track the positions and velocities of all atoms in the system over a period of time by numerically solving Newton's equations of motion. The forces between atoms are typically described by a force field, which is a set of empirical potential energy functions.

Reaction Mechanism Elucidation through Computational Methods

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions. For this compound, these methods can be used to study various reactions it might undergo, such as electrophilic aromatic substitution, oxidation, or polymerization. mdpi.comacs.org

By mapping the potential energy surface of a reaction, computational chemists can identify the structures of reactants, products, intermediates, and, crucially, the transition states. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. beilstein-journals.org This allows for the prediction of the most likely reaction pathways and the rationalization of experimentally observed product distributions. For instance, calculations could determine whether an electrophile would preferentially attack the aromatic ring at a position ortho, meta, or para to the existing substituents.

Transition State Analysis

In the realm of computational chemistry, transition state analysis is a important tool for elucidating reaction mechanisms, predicting reaction rates, and understanding the factors that control chemical reactivity. For substituted anilines, density functional theory (DFT) calculations are commonly employed to locate and characterize transition state structures for various reactions, such as oxidation, radical addition, and electrophilic substitution. nih.govacs.orgnih.govresearchgate.net

Typically, these studies involve mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products. The transition state is a first-order saddle point on this surface, representing the highest energy barrier that must be overcome for the reaction to proceed. The geometric parameters (bond lengths and angles) and vibrational frequencies of the transition state provide crucial insights into the nature of the bond-making and bond-breaking processes. For instance, in the oxidation of anilines, transition state analysis can reveal whether the mechanism proceeds via a hydrogen atom transfer (HAT) or a single electron transfer (SET) pathway. acs.orgnih.govresearchgate.net

While no specific transition state data for reactions involving this compound are available, it is anticipated that the methoxy and dimethyl substituents would influence the geometry and energy of transition states through both electronic and steric effects.

Energy Profile Determination

The determination of a reaction's energy profile provides a quantitative description of the energy changes that occur as reactants are converted into products. This profile includes the energies of the reactants, products, any intermediates, and the transition states that connect them. The difference in energy between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

For substituted anilines, computational studies have determined energy profiles for reactions such as intramolecular radical additions and oxidations. nih.govacs.orgnih.govresearchgate.net These profiles are typically calculated using high-level quantum mechanical methods. The calculated energy barriers and reaction energies help to rationalize experimental observations and predict the feasibility of a given reaction pathway. For example, a DFT study on the intramolecular radical addition to aniline (B41778) derivatives benchmarked different computational methods and found that dispersion-corrected functionals provided activation barriers in good agreement with experimental values. nih.gov

A hypothetical energy profile for a reaction of this compound would need to be computationally modeled to provide specific values. Such a profile would be essential for understanding its reactivity in various chemical transformations.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models are valuable for predicting the properties of new or untested compounds without the need for extensive experimental work.

For aniline derivatives, QSPR models have been developed to correlate their reactivity with various quantum chemical descriptors. These descriptors, which quantify different aspects of a molecule's electronic structure, can include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to a molecule's ability to donate and accept electrons, respectively.

Global reactivity descriptors: Such as hardness, softness, and electrophilicity index, which are derived from HOMO and LUMO energies.

Atomic charges and electrostatic potential: These describe the distribution of charge within the molecule and its susceptibility to electrophilic or nucleophilic attack.

Studies on substituted anilines have shown that descriptors like the energy of the HOMO can be correlated with their oxidation potentials and reactivity in various chemical reactions. researchgate.net However, no specific QSPR models correlating the reactivity of this compound with such descriptors have been reported.

Table 1: Examples of Chemical Reactivity Descriptors Used in QSPR Studies of Anilines

| Descriptor | Description | Relevance to Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher values often correlate with increased reactivity towards electrophiles. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower values suggest greater susceptibility to nucleophilic attack. |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic character of a molecule. |

| Natural Atomic Charges | Charges on individual atoms calculated by Natural Bond Orbital (NBO) analysis. | Identifies reactive sites for electrophilic and nucleophilic attack. |

This table presents a generalized list of descriptors and their relevance. Specific values for this compound are not available in the literature.

Computational methods can also be used to predict the spectroscopic signatures of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are highly valuable for identifying and characterizing compounds.

DFT calculations are widely used to compute the theoretical NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies of organic molecules. globalresearchonline.netnih.govnmrdb.org By comparing the predicted spectra with experimental data, researchers can confirm the structure of a synthesized compound. For aniline derivatives, theoretical studies have successfully predicted spectroscopic properties, taking into account the effects of different substituents on the aromatic ring. globalresearchonline.net

While experimental spectra for this compound may exist in various databases, specific QSPR models for predicting its spectroscopic signatures from its structure are not found in the reviewed literature. The development of such models would require a dataset of related compounds with known spectroscopic properties.

Table 2: Computationally Predicted Spectroscopic Data (Hypothetical Example for a Substituted Aniline)

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

| ¹H NMR | Chemical Shift (δ) of N-H proton | 3.5 ppm |

| ¹³C NMR | Chemical Shift (δ) of C-N carbon | 145 ppm |

| IR Spectroscopy | N-H stretching frequency (ν) | 3400 cm⁻¹ |

This table is for illustrative purposes only and does not represent actual predicted data for this compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate in Organic Synthesis

Substituted anilines are foundational materials in fine chemical synthesis, and 2-Methoxy-3,4-dimethylaniline is no exception. wikipedia.orgcymitquimica.com Its primary amino group is a key functional handle for a wide array of chemical transformations.

As a primary arylamine, this compound is a precursor for a variety of fine chemicals. chemicalbook.com The amino group can be readily converted into other functional groups, such as diazonium salts, amides, and imines, opening pathways to numerous downstream products. For instance, aniline (B41778) derivatives are used as intermediates in the production of pharmaceuticals and agrochemicals. cymitquimica.com The synthesis of fine chemicals often involves multi-step processes where the specific substitution pattern on the aniline ring, such as that in this compound, is crucial for directing reactions and achieving the desired final product. unive.itresearchgate.net The presence of the methoxy (B1213986) and dimethyl groups influences the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions.

The development of complex molecular architectures is a cornerstone of modern organic synthesis, with applications ranging from pharmaceuticals to materials science. unipd.itresearchgate.net Aniline derivatives are instrumental in constructing these intricate structures. They can be incorporated into larger molecules to build sophisticated scaffolds. mdpi.com For example, related aniline compounds are used in palladium-catalyzed reactions to form new carbon-nitrogen and carbon-carbon bonds, a fundamental strategy for assembling complex molecules like carbazole (B46965) alkaloids. The defined placement of the methoxy and dimethyl substituents on the this compound ring provides steric and electronic control, which is essential for achieving high selectivity in the construction of larger, well-defined molecular frameworks. researchgate.netmdpi.com

Applications in Dye and Pigment Chemistry

Aromatic amines are historically and currently central to the synthesis of a vast range of colorants. The specific substituents on the amine dictate the final color and properties of the dye.

Azo dyes, characterized by the R−N=N−R′ functional group, represent the largest class of synthetic colorants. orientjchem.org The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, such as this compound, followed by a coupling reaction with an electron-rich partner (the coupling component).

The general procedure involves treating the aniline derivative with a source of nitrous acid (often generated from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5°C) to form a diazonium salt. scialert.net This reactive intermediate is then added to a solution of a coupling component, such as a phenol (B47542), naphthol, or another aniline derivative, to form the final azo dye. scialert.netrsc.org The methoxy and dimethyl groups on the this compound ring act as auxochromes, which can modify the color and improve the fastness properties of the resulting dye. researchgate.net For example, novel violet monoazo dyes have been synthesized using the structurally similar N,N-dihexyl-2-methoxy-5-methylaniline as the coupling component with various diazo components. researchgate.net Similarly, disazo disperse dyes have been prepared from 2-Methoxy-5-nitroaniline. orientjchem.org

Table 1: Examples of Azo Dye Synthesis Using Aniline Derivatives This table illustrates the general principle of azo dye synthesis using precursors structurally related to this compound.

| Diazo Component | Coupling Component | Resulting Dye Type | Reference |

|---|---|---|---|

| 2-Methoxy-5-nitroaniline | 3-Chloroaniline | Intermediate for Disazo Dye | orientjchem.org |

| Substituted Anilines | 2-Hydroxy-4-methoxybenzophenone | Disperse and Mordent Azo Dyes | asianpubs.org |

| 2-Amino-3-cyano-4-chloro-5-formylthiophene | 2,3-Dimethylaniline | Azo-azomethine Dye | rsc.org |

| 2-Methoxy-5-nitroaniline | N-phenylnaphthylamine | Monoazo Disperse Dye | scialert.net |

Fluorescent dyes are indispensable tools in biological imaging and materials science. nih.gov The design of these molecules often relies on creating a "push-pull" system, where an electron-donating group (the "push") is conjugated with an electron-accepting group (the "pull"). osaka-u.ac.jp The amino group of an aniline derivative can serve as a powerful electron-donating component.

By incorporating this compound into a larger conjugated system with an appropriate electron acceptor, it is possible to synthesize novel fluorophores. The methoxy and dimethyl groups can further tune the electronic properties, influencing the absorption and emission wavelengths (color) and the fluorescence quantum yield (brightness). google.com For instance, fluorescent 2-pyrone derivatives have been synthesized where the introduction of electron-rich aromatic compounds enhances fluorescence intensity. nii.ac.jp While specific examples starting directly from this compound are not prevalent in the reviewed literature, the principles of fluorophore design strongly support its utility as a building block for creating custom dyes and stains for advanced research applications. nih.govosaka-u.ac.jp

Contribution to Polymer Chemistry

In addition to small molecules, aniline derivatives are important monomers for the synthesis of high-performance polymers. Polytriarylamines, for example, are a class of semiconducting polymers used in organic electronics.